2',4',5'-Trifluoroacetophenone

Beschreibung

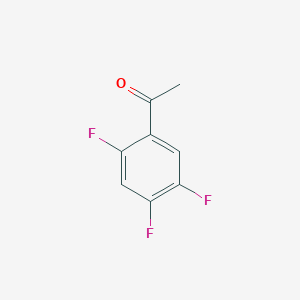

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLJUZWNNFHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344099 | |

| Record name | 2',4',5'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129322-83-4 | |

| Record name | 1-(2,4,5-Trifluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129322-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4',5'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',5'-Trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 ,4 ,5 Trifluoroacetophenone

Classical and Contemporary Approaches to Trifluoroacetophenone Synthesis

The synthesis of 2',4',5'-Trifluoroacetophenone can be achieved through several established chemical transformations. These methods range from direct acylation of a fluorinated benzene (B151609) ring to multi-step sequences involving various precursors.

Friedel-Crafts Acylation Strategies

The most direct method for synthesizing this compound is the Friedel-Crafts acylation of 1,2,4-trifluorobenzene (B1293510). google.com This electrophilic aromatic substitution reaction involves treating the aromatic ring with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst. google.comsigmaaldrich.com

A common catalyst for this reaction is aluminum chloride (AlCl₃). google.com The reaction is typically performed by adding acetyl chloride to a mixture of 1,2,4-trifluorobenzene and AlCl₃. The temperature is carefully controlled and then raised to drive the reaction to completion, which can take several hours. google.com While effective, this method often requires more than a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst. nih.gov The process can be conducted without an additional solvent, using the excess aromatic reactant as the reaction medium. google.comgoogle.com Following the reaction, the mixture is typically quenched with ice and the product is isolated through extraction and purified by vacuum distillation. google.com

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,4-Trifluorobenzene | Acetyl chloride | Aluminum chloride (AlCl₃) | Internal temperature raised to 135°C for ~1 hour | 57.1% | google.com |

Organometallic Reagent Mediated Syntheses

Organometallic reagents, particularly Grignard reagents, provide an alternative route for forming the carbon-carbon bond necessary for the acetophenone (B1666503) structure. chemicalnote.com This approach typically involves the preparation of an organomagnesium compound from a halogenated aromatic precursor, which then acts as a nucleophile.

For the synthesis of this compound, a relevant Grignard reagent, 2,4,5-trifluorobenzyl magnesium halide, can be prepared from 2,4,5-trifluorobenzyl halide and magnesium metal in an anhydrous organic solvent. google.com While this specific Grignard reagent is often used to produce 2,4,5-trifluorophenylacetic acid via carboxylation, it demonstrates the feasibility of creating a nucleophilic 2,4,5-trifluorophenyl intermediate. google.comresearchgate.net This intermediate could theoretically react with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, to yield the target ketone. The reaction of Grignard reagents with acid chlorides is a standard method for ketone synthesis. chemicalnote.com

Halogen-Exchange and Fluorination Protocols

Halogen-exchange (Halex) reactions are a cornerstone of industrial fluoroaromatic chemistry, providing a method to introduce fluorine atoms into an aromatic ring by displacing other halogens, typically chlorine or bromine. societechimiquedefrance.frgoogle.com This nucleophilic aromatic substitution is usually performed using an alkali metal fluoride (B91410), such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent. google.com

While a direct Halex reaction to produce this compound from a polychloro- or polybromo-acetophenone precursor is plausible, this method is more commonly used to synthesize the fluorinated precursors themselves. For instance, a polychlorinated benzene derivative could be fluorinated via a Halex reaction to produce 1,2,4-trifluorobenzene, the starting material for the Friedel-Crafts acylation described previously. The efficiency of the Halex reaction can be influenced by the presence of activating groups (like nitro or carbonyl groups) on the aromatic ring and the use of catalysts such as phase-transfer catalysts. google.comgoogle.com

Multi-Step Conversions from Precursors

This compound can also be synthesized through multi-step reaction sequences starting from more readily available precursors. One documented method begins with 2,4,5-trifluorobenzoyl chloride. prepchem.com

In this sequence, 2,4,5-trifluorobenzoyl chloride is first reacted with ethoxymagnesium malonic ester. The resulting intermediate is then subjected to acidic hydrolysis and decarboxylation by heating in a mixture of acetic acid and sulfuric acid. This process removes the malonic ester group and generates the final acetyl group, yielding this compound after distillation. prepchem.com This pathway, while longer than direct acylation, avoids the use of highly reactive and moisture-sensitive catalysts like aluminum chloride in the final ketone-forming step.

| Starting Precursor | Key Reagents | Intermediate Step | Final Step | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,5-Trifluorobenzoyl chloride | Ethoxymagnesium malonic ester, H₂SO₄/Acetic Acid | Acylation of malonic ester | Hydrolysis and Decarboxylation | 47% | prepchem.com |

Development of Novel and Sustainable Synthetic Routes

In line with the growing emphasis on environmental responsibility in the chemical industry, efforts are being made to develop more sustainable and "green" synthetic methods. These approaches aim to reduce waste, eliminate hazardous materials, and improve energy efficiency.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound involves re-evaluating traditional methods to minimize their environmental impact. rsc.org

For the widely used Friedel-Crafts acylation, significant green improvements can be made. rsc.org A major drawback of the classical approach is the use of stoichiometric quantities of AlCl₃, which generates large amounts of corrosive and hazardous aluminum-containing waste during workup. organic-chemistry.org Research into greener alternatives focuses on replacing Lewis acids with reusable solid acid catalysts like sulfated zirconia or certain clays. rsc.org These catalysts can be easily recovered and reused, simplifying purification and reducing waste. acs.org Another approach involves using methanesulfonic anhydride, which promotes the acylation and produces minimal waste without metallic or halogenated components. organic-chemistry.orgresearchgate.net Performing reactions under solvent-free conditions, where a reactant also serves as the solvent, further enhances the atom economy and reduces the use of volatile organic compounds (VOCs). rsc.org

Furthermore, the adoption of continuous-flow chemistry offers a safer and more efficient alternative to traditional batch processing for multi-step syntheses. mit.eduflinders.edu.au Flow reactors can improve heat and mass transfer, allow for safer handling of reactive intermediates, and enable easier automation and scale-up, all of which are key aspects of sustainable chemical manufacturing. chemistryworld.com The enzymatic synthesis of fluorinated compounds is also an emerging area, offering highly selective transformations under mild conditions, though its application to specific targets like this compound is still in early stages of research. nih.gov

Catalytic Synthesis Innovations

The traditional and most common method for the synthesis of this compound involves the use of homogeneous Lewis acid catalysts, with aluminum chloride (AlCl₃) being a prominent choice. This catalyst effectively promotes the acylation of 1,2,4-trifluorobenzene with acetylating agents like acetyl chloride.

In the pursuit of more sustainable and efficient synthetic routes, the field of catalysis is continually evolving. For Friedel-Crafts acylation reactions in general, there is a significant research trend towards the development and application of heterogeneous catalysts. These solid acid catalysts offer several advantages over their homogeneous counterparts, including easier separation from the reaction mixture, reduced corrosive waste streams, and the potential for catalyst recycling and reuse. While specific studies detailing innovative heterogeneous catalysts exclusively for the synthesis of this compound are not extensively documented in publicly available research, the broader advancements in Friedel-Crafts catalysis suggest potential future applications. Examples of such innovative catalytic systems explored for similar acylation reactions include zeolites, clays, and supported metal oxides. The application of these solid acids could offer a greener and more cost-effective manufacturing process for this compound by simplifying product purification and minimizing environmental impact.

A notable documented synthesis of a related compound, 2-chloro-1-(2,4,5-trifluorophenyl)ethanone, utilizes aluminum trichloride (B1173362) as the catalyst in a reaction between 1,2,4-trifluorobenzene and chloroacetyl chloride, achieving a high molar yield of 93% google.com. This underscores the effectiveness of traditional Lewis acids in achieving high conversion for acylation reactions on the 1,2,4-trifluorobenzene ring system.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound to maximize the yield and purity of the final product while ensuring a cost-effective and safe process. The key parameters that are typically manipulated include the choice of catalyst, the molar ratio of reactants and catalyst, reaction temperature, and reaction time.

The conventional synthesis of this compound via Friedel-Crafts acylation of 1,2,4-trifluorobenzene with acetyl chloride is effectively catalyzed by aluminum chloride. A German patent describes a process where the reaction is carried out at temperatures ranging from 60-170°C for a duration of 2 to 5 hours. In a specific example, using a slight excess of aluminum chloride and acetyl chloride relative to 1,2,4-trifluorobenzene, a yield of 57.1% was reported.

A significant improvement in yield was demonstrated in a process for the synthesis of the related 2-chloro-1-(2,4,5-trifluorophenyl)ethanone, where a mixture of 1,2,4-trifluorobenzene, chloroacetyl chloride, and aluminum trichloride was stirred at 70°C for 16 hours, resulting in a 93% molar yield after purification google.com. This suggests that careful control of stoichiometry and reaction time can lead to substantially higher yields.

The table below summarizes key reaction parameters and their impact on the yield of this compound and a closely related derivative, illustrating the importance of optimizing these conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound and a Related Derivative

| Starting Material | Acetylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,2,4-Trifluorobenzene | Acetyl Chloride | Aluminum Chloride | 135 | 1 | 57.1 | DE3840375A1 |

| 1,2,4-Trifluorobenzene | Chloroacetyl Chloride | Aluminum Trichloride | 70 | 16 | 93 | US8835679B2 google.com |

| 2,4,5-Trifluorobenzoyl Chloride | Ethoxymagnesium malonic ester | - | Reflux | 1 (initial step) | 47 | PrepChem.com prepchem.com |

Further optimization studies would likely involve screening a broader range of Lewis acid catalysts (e.g., FeCl₃, ZnCl₂, BF₃) and investigating the effect of various solvents or solvent-free conditions to identify the most efficient and environmentally benign process. The molar ratios of the reactants and catalyst are also critical; typically, a slight excess of the acetylating agent and a stoichiometric or slightly super-stoichiometric amount of the Lewis acid catalyst relative to the substrate are employed to drive the reaction to completion.

Applications of 2 ,4 ,5 Trifluoroacetophenone As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 2',4',5'-Trifluoroacetophenone makes it an important precursor for various complex organic molecules with applications in different fields of chemistry.

This compound is a key intermediate in the synthesis of several pharmaceutical compounds. It is notably used in the preparation of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com

One of the most significant applications of this compound is as a precursor to 2,4,5-trifluorophenylacetic acid, which is a crucial intermediate in the synthesis of Sitagliptin. Sitagliptin is an oral antihyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used for the treatment of type 2 diabetes.

Furthermore, this compound can be converted to 2,4,5-trifluorobenzoic acid. This benzoic acid derivative is a valuable intermediate for the production of highly effective quinolone carboxylic acid derivatives, which are a class of broad-spectrum antibacterial agents. google.com The development of new quinolone antibiotics has led to analogs with an expanded spectrum of activity and high efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Pharmaceutical Intermediates and APIs Derived from this compound

| Precursor Compound | Derived Intermediate/API | Therapeutic Area |

| This compound | 2,4,5-Trifluorophenylacetic acid | Antidiabetic (Intermediate for Sitagliptin) |

| This compound | 2,4,5-Trifluorobenzoic acid | Antibacterial (Intermediate for Quinolone Carboxylic Acids) |

| This compound | Various derivatives | Anti-inflammatory, Analgesic |

In the field of agrochemicals, fluoroacetophenone derivatives are recognized for their utility in creating advanced herbicides and pesticides. While specific examples for this compound are not extensively documented in readily available literature, the general class of acetophenones serves as a promising model for the development of new commercial agrochemicals. nih.gov For instance, the related compound 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) was a widely used herbicide. healthandenvironment.orgwikipedia.org

In material science, this compound is used in the formulation of advanced materials, including specialty coatings and polymers that require specific thermal and chemical resistance properties. chemimpex.com The incorporation of fluorine atoms into polymers can lead to materials with high thermal stability and good film-forming properties. For example, the related compound 2,2,2-Trifluoroacetophenone (B138007) undergoes condensation with various aromatic compounds to form new aromatic 3F polymers. sigmaaldrich.comresearchgate.net

Role in the Development of Organofluorine Compounds

The synthesis of organofluorine compounds is a rapidly growing area of research, as the introduction of fluorine can dramatically alter the properties of organic molecules. This compound is an important player in this field, serving as a readily available source of the 2,4,5-trifluorophenyl moiety. Its reactivity allows for its incorporation into a variety of molecular scaffolds, facilitating the development of novel fluorinated compounds with potential applications in medicine and materials science. chemimpex.com The trifluoromethyl group, in particular, is known to enhance the reactivity and stability of compounds. chemimpex.com

Use in Asymmetric Synthesis and Chiral Induction with this compound Derivatives

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis for the production of valuable chiral secondary alcohols, which are key building blocks for many single-enantiomer pharmaceuticals. While specific studies on the asymmetric hydrogenation of this compound are not abundant, the asymmetric reduction of other trifluoroacetophenones is well-documented. For example, the asymmetric hydrogenation of 2,2,2-trifluoroacetophenone has been achieved with high enantioselectivity using chiral ruthenium complexes. nih.gov This suggests that this compound is a promising substrate for similar catalytic systems to produce the corresponding chiral alcohol with high optical purity.

Furthermore, the synthesis of chiral amines from ketones is another area of significant interest. Biocatalytic methods, such as the use of transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral amines from the corresponding ketones. nih.gov These enzymes can catalyze the transfer of an amino group to a ketone with high stereoselectivity. Given the successful application of this methodology to other acetophenones, it is plausible that this compound could be a suitable substrate for enzymatic amination to produce chiral amines. researchgate.net

Table 2: Potential Asymmetric Transformations of this compound

| Reaction Type | Potential Chiral Product | Potential Method |

| Asymmetric Reduction/Hydrogenation | (R)- or (S)-1-(2,4,5-trifluorophenyl)ethanol | Catalysis with chiral metal complexes (e.g., Ru, Rh) |

| Asymmetric Amination | (R)- or (S)-1-(2,4,5-trifluorophenyl)ethylamine | Biocatalysis with transaminases |

Contributions to Heterocyclic Chemistry via Cyclocondensation Reactions

This compound, as a ketone, has the potential to participate in various cyclocondensation reactions to form a wide range of heterocyclic compounds. These reactions are fundamental in the synthesis of many biologically active molecules and functional materials.

Paal-Knorr Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia, a primary amine, or a sulfur source to form pyrroles, furans, or thiophenes, respectively. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgasianpubs.orgorganic-chemistry.org While this compound itself is not a 1,4-dicarbonyl compound, it can be a precursor to derivatives that are, or it can be used in modified Paal-Knorr procedures.

Friedländer Synthesis: This is a reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group to form a quinoline. wikipedia.orgalfa-chemistry.comdrugfuture.com this compound can serve as the methylene-carbonyl component in this synthesis, reacting with a 2-aminobenzaldehyde to produce substituted quinolines.

Hantzsch Pyridine (B92270) Synthesis: This is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen donor to form dihydropyridines, which can then be oxidized to pyridines. acs.orgwikipedia.orgchemtube3d.comorganic-chemistry.orgbohrium.com Variations of this synthesis can utilize different carbonyl compounds, and it is conceivable that this compound or its derivatives could be incorporated into such schemes to produce highly substituted pyridine structures.

While specific examples of these named reactions with this compound are not prevalent in the literature, its chemical structure makes it a suitable candidate for these and other cyclocondensation reactions, highlighting its potential for the synthesis of a diverse array of heterocyclic systems.

Advanced Spectroscopic and Computational Analysis of 2 ,4 ,5 Trifluoroacetophenone and Its Derivatives

Elucidation of Reaction Mechanisms via In-Situ Spectroscopic Techniques

Understanding the intricate pathways of chemical reactions, including the identification of transient intermediates and the determination of kinetic profiles, is crucial for optimizing synthetic protocols. In-situ spectroscopic techniques, which monitor reactions as they occur within the reaction vessel, provide a real-time window into these transformations without the need for sample quenching or isolation.

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopic Monitoring of Transformations

Real-time, or in-situ, NMR spectroscopy is a powerful method for monitoring the progress of a chemical reaction directly inside an NMR tube. mdpi.com By acquiring spectra at regular intervals, it is possible to track the disappearance of reactants, the appearance of products, and the formation and decay of intermediate species. magritek.com This provides invaluable kinetic data and mechanistic insights. nih.gov

For a reaction involving 2',4',5'-trifluoroacetophenone, such as the sodium borohydride (B1222165) reduction to form 1-(2,4,5-trifluorophenyl)ethanol, real-time ¹H NMR monitoring would allow for the precise tracking of the reaction's progress. Key spectral changes would be observed, most notably the disappearance of the acetyl methyl singlet of the starting material and the concurrent appearance of a doublet for the methyl group and a quartet for the newly formed benzylic C-H group in the alcohol product. The integration of these signals over time provides a quantitative measure of the conversion.

Hypothetical ¹H NMR Data for the Reduction of this compound

| Time (min) | Reactant Acetyl Signal (δ ppm) | Relative Integral (Reactant) | Product Methyl Signal (δ ppm) | Relative Integral (Product) | % Conversion |

|---|---|---|---|---|---|

| 0 | 2.65 (s) | 1.00 | - | 0.00 | 0 |

| 5 | 2.65 (s) | 0.55 | 1.50 (d) | 0.45 | 45 |

| 10 | 2.65 (s) | 0.25 | 1.50 (d) | 0.75 | 75 |

| 20 | 2.65 (s) | 0.05 | 1.50 (d) | 0.95 | 95 |

| 30 | - | 0.00 | 1.50 (d) | 1.00 | 100 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Complex Synthetic Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is exceptionally well-suited for the real-time analysis of functional group transformations during chemical synthesis. acs.orgjascoinc.com In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing attenuated total reflectance (ATR) probes immersed directly in the reaction mixture, can monitor changes in the concentration of species possessing IR-active functional groups. youtube.com

The carbonyl (C=O) group of this compound exhibits a strong, characteristic absorption band in the IR spectrum. nih.govcdnsciencepub.com For instance, in a reaction where the ketone is converted to another functional group, such as an alcohol or an imine, the intensity of the C=O stretching band (typically around 1690-1710 cm⁻¹) would decrease, while new bands corresponding to the product's functional groups (e.g., a broad O-H stretch for an alcohol around 3200-3600 cm⁻¹) would appear. acs.org This allows for continuous, non-invasive monitoring of the reaction's progress. Raman spectroscopy offers a complementary technique, particularly for symmetric, non-polar bonds and for reactions in aqueous media where IR is less effective. ias.ac.in

Characteristic Vibrational Frequencies for Monitoring a Ketone Reaction

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|---|

| C=O (Ketone) | Stretch | IR/Raman | 1695 | Signal decreases as reactant is consumed |

| Aromatic C-F | Stretch | IR | 1150-1250 | Remains, may shift slightly with substitution |

| O-H (Alcohol) | Stretch | IR | ~3400 (broad) | Signal appears and grows as product forms |

| C-O (Alcohol) | Stretch | IR | ~1100 | Signal appears and grows as product forms |

| Aromatic C=C | Stretch | Raman | ~1600 | Remains, serves as a potential internal standard |

Structural Elucidation of Complex Products Derived from this compound

The synthesis of novel compounds often yields complex molecular architectures that require a suite of analytical methods for unambiguous structural determination. For derivatives of this compound, a combination of multi-dimensional NMR, high-resolution mass spectrometry, and X-ray crystallography provides a comprehensive toolkit for elucidating connectivity, stereochemistry, and molecular formula. chemicalbook.com

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Determination

While one-dimensional (1D) NMR provides essential information, complex derivatives of this compound often produce spectra with overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments are critical for resolving these ambiguities by correlating different nuclei through bonds. jeol.comrsc.org

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH), revealing the H-C-C-H spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to (¹JCH), providing a clear map of all C-H bonds. columbia.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). libretexts.org This is crucial for connecting different spin systems and identifying quaternary carbons. acdlabs.com

For a hypothetical derivative, such as the product of an aldol (B89426) condensation between this compound and another ketone, these techniques would be essential to piece together the carbon skeleton and confirm the regiochemistry of the reaction. The fluorine atoms also introduce heteronuclear couplings (JCF) that can further aid in assignments. rsc.orgnih.gov

Hypothetical 2D NMR Correlations for a Complex Derivative

| Proton (¹H δ) | HSQC (¹³C δ) | Key HMBC Correlations (¹³C δ) | Inferred Connectivity |

|---|---|---|---|

| 7.55 (H-6') | 118.0 | 155.0 (C-F), 120.0 (C-F), 195.0 (C=O) | H-6' is adjacent to two C-F carbons and the carbonyl group. |

| 7.40 (H-3') | 108.0 | 155.0 (C-F), 148.0 (C-F), 125.0 (C-ipso) | H-3' is adjacent to two C-F carbons and the ipso-carbon. |

| 4.50 (CH-OH) | 72.0 | 195.0 (C=O), 125.0 (C-ipso), 45.0 (CH₂) | The alcohol group is β to the carbonyl and adjacent to the phenyl ring. |

| 3.10 (CH₂) | 45.0 | 195.0 (C=O), 72.0 (CH-OH), 210.0 (C=O, other) | The CH₂ group is α to the original carbonyl and adjacent to the alcohol carbon. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula, a critical first step in identifying an unknown compound.

Beyond the molecular formula, the fragmentation patterns observed in MS/MS experiments offer valuable structural information. wikipedia.org For aromatic ketones like this compound and its derivatives, characteristic fragmentation pathways include: acs.orgnih.gov

Alpha-Cleavage : Loss of the acetyl methyl group to form a stable trifluorobenzoyl cation.

Cleavage of the Benzoyl Group : Formation of a [M-C₇H₂F₃O]⁺ ion.

Rearrangements : For more complex derivatives, rearrangements like the McLafferty rearrangement can occur if a gamma-hydrogen is available. wikipedia.org

Analyzing these fragments helps to confirm the presence of key structural motifs within the molecule.

Plausible HRMS Fragments for this compound

| Fragment Ion Formula | Fragment Structure | Calculated Exact Mass (m/z) | Origin |

|---|---|---|---|

| C₈H₅F₃O⁺ | [M]⁺ | 174.0292 | Molecular Ion |

| C₇H₂F₃O⁺ | [F₃C₆H₂CO]⁺ | 159.0058 | α-cleavage, loss of •CH₃ |

| C₆H₂F₃⁺ | [F₃C₆H₂]⁺ | 131.0108 | Loss of CO from benzoyl cation |

| CH₃CO⁺ | [CH₃CO]⁺ | 43.0184 | Cleavage of aryl-carbonyl bond |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. excillum.comuq.edu.au It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is often unattainable by other techniques. nih.govnih.gov

For a new, crystalline derivative of this compound, a successful crystallographic analysis provides an unambiguous structural proof. The resulting crystal structure reveals the exact conformation of the molecule in the solid state and details of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. This information is invaluable for understanding structure-property relationships and for computational modeling studies.

Representative Crystallographic Data for a Hypothetical Derivative

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | C₁₇H₁₂F₃NO₃ | Determined elemental composition |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| a, b, c (Å) | 10.12, 15.45, 8.98 | Unit cell dimensions |

| β (°) | 98.5 | Unit cell angle |

| Volume (ų) | 1389.2 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

| R-factor (R1) | 0.045 | Indicator of the quality of the structural model fit to the data |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have become indispensable tools for elucidating the complex behaviors of molecular systems. For fluorinated compounds like this compound, these methods provide deep insights into molecular structure, reactivity, and dynamics that are often difficult to obtain through experimental means alone. By simulating molecular behavior at the atomic level, researchers can predict properties, understand reaction mechanisms, and guide the design of new chemical entities. The following sections detail the application of key computational techniques in the study of this compound and related molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

DFT studies on related fluoro-substituted acetophenones have shown that the number and position of fluorine atoms significantly impact the molecule's properties. The high electronegativity of fluorine atoms leads to a substantial inductive effect, withdrawing electron density from the aromatic ring. This withdrawal affects the reactivity of both the phenyl ring and the acetyl group.

Computational studies on the synthesis of trifluoroacetophenone via palladium-catalyzed reactions have utilized the B3LYP method, a common DFT functional, to map out the reaction mechanism. nih.gov These calculations reveal that key steps like CO insertion and reductive elimination are crucial in the formation of the trifluoroacetophenone product. nih.gov For a specific complex, (Xantphos)Pd(Ph)CF₃, the resulting trifluoroacetyl product was found to have a lower activation energy and higher reactivity. nih.gov Such computational insights are vital for optimizing reaction conditions and understanding catalyst performance. DFT can be similarly applied to predict the reactivity of this compound in various chemical transformations, such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group.

The table below summarizes typical parameters and predicted properties from DFT calculations relevant to fluorinated acetophenones.

| Parameter | Typical Value/Method | Predicted Property |

| Functional | B3LYP, ωB97X-D | Ground state energy, electronic distribution |

| Basis Set | 6-311+G(d,p), def2-TZVP | Optimized molecular geometry, vibrational frequencies |

| Solvation Model | PCM, SMD | Properties in solution, reaction energetics |

| HOMO-LUMO Gap | Calculated Energy (eV) | Chemical reactivity, electronic excitation energy |

| Mulliken Charges | Calculated Charge (a.u.) | Atomic partial charges, sites for nucleophilic/electrophilic attack |

| Molecular Electrostatic Potential (MEP) | Mapped Surface | Visualization of charge distribution and reactive sites |

This table represents typical methodologies and outputs from DFT studies on aromatic ketones.

Conformational Analysis and Molecular Dynamics Simulations of this compound and Related Structures

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. For molecules with rotatable bonds, such as the C(aryl)-C(carbonyl) bond in this compound, multiple conformations may exist with varying stabilities.

Conformational analysis of 2'-fluoro-substituted acetophenone (B1666503) derivatives, supported by DFT calculations, has revealed a strong preference for the s-trans conformer. nih.gov In this arrangement, the carbonyl oxygen and the ortho-fluorine atom are positioned anti-periplanar to each other, minimizing steric and electrostatic repulsion. nih.gov This preference is so pronounced that these derivatives exist almost exclusively as s-trans conformers in solution. nih.gov The stability of the s-trans conformer is attributed to the minimization of dipole-dipole repulsion between the polar C-F and C=O bonds. nih.gov It can be inferred that this compound would exhibit a similar strong preference for the s-trans conformation due to the presence of the 2'-fluoro substituent.

The relative energies of different conformers can be quantified through computational methods, as shown in the hypothetical data table below for a generic 2'-fluoroacetophenone.

| Conformer | Dihedral Angle (F-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| s-trans | ~180° | 0.00 | >99 |

| s-cis | ~0° | >5.0 | <1 |

This table illustrates the typical energy difference and resulting population distribution between s-cis and s-trans conformers of 2'-fluoroacetophenones as determined by computational analysis. nih.gov

While DFT provides static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into conformational flexibility, solvent interactions, and the time-dependent behavior of the system. mdpi.comnih.gov Although specific MD studies on this compound are not widely reported, this technique could be used to explore how the molecule behaves in different solvent environments, how it interacts with biological macromolecules, or to simulate its vibrational spectra. nih.gov

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction pathways and the characterization of transient species like transition states. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on this path. ucsb.edu Its structure and energy determine the activation barrier and, consequently, the rate of the reaction.

For reactions involving acetophenone derivatives, DFT has been used to elucidate mechanisms and origins of stereoselectivity. researchgate.net For instance, in the aldol-Tishchenko reaction, DFT calculations of the transition states for the intramolecular hydride transfer step were able to explain the observed diastereoselectivity. researchgate.net The calculations showed that unfavorable steric interactions in one transition state made it higher in energy, leading to the preferential formation of one diastereomer. researchgate.net

Similarly, studies on the palladium-catalyzed synthesis of trifluoroacetophenone have used DFT to compare competing reaction pathways. nih.gov By calculating the activation energies for different steps, researchers can understand why certain products are favored over others under specific catalytic conditions. nih.gov

Locating a transition state computationally is a complex task that involves finding a first-order saddle point on the potential energy surface—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. ucsb.edu Once located, frequency calculations are performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.comnih.gov

The following table presents hypothetical activation energy data for a reaction involving a substituted acetophenone, illustrating the kind of data generated from these studies.

| Reaction Step | Transition State ID | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

| Nucleophilic Addition | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

| Rate-Determining Step | TS1 | 15.2 |

This table provides an example of how quantum chemical calculations can quantify the energy barriers for different steps in a reaction pathway.

These computational approaches provide a molecular-level understanding of the factors governing the reactivity and behavior of this compound, offering predictive power that complements and guides experimental research.

Emerging Research Frontiers and Interdisciplinary Applications of 2 ,4 ,5 Trifluoroacetophenone

Applications in Materials Science and Polymer Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. The 2',4',5'-trifluoroacetophenone structure is a promising candidate for creating next-generation polymers and liquid crystalline materials.

Synthesis of Fluoro-Polymers and Advanced Materials Utilizing this compound Building Blocks

Fluoropolymers are a class of high-performance plastics characterized by their exceptional resistance to solvents, acids, and bases wikipedia.org. The strength of the carbon-fluorine bond contributes to their high thermal and chemical stability azom.com. While direct polymerization of this compound is not typical, it serves as a critical monomer for creating advanced polymers such as fluorinated poly(aryl ether ketone)s (PAEKs).

In this context, the ketone group can participate in nucleophilic aromatic substitution (SNAr) reactions to form the ether linkages of the polymer backbone. The trifluorinated phenyl ring would be an integral part of this backbone, and its properties would be conferred upon the resulting macromolecule. The incorporation of the 2',4',5'-trifluorophenyl moiety is expected to enhance key polymer properties:

Thermal Stability: The inherent stability of the C-F bond can increase the degradation temperature of the polymer.

Chemical Inertness: Fluorine atoms create a non-stick, low-energy surface that is resistant to chemical attack holscot.comadtech.co.uk.

Dielectric Properties: Fluorination typically lowers the dielectric constant of a material, making it a superior electrical insulator for applications in electronics sci-hub.se.

Solubility: The fluorine atoms can modify the solubility of the polymer in organic solvents, aiding in processing and film formation.

A related compound, 2,2,2-Trifluoroacetophenone (B138007), has been successfully used in the synthesis of novel fluorinated polymers that exhibit high molecular weight, significant thermal stability, and good film-forming properties sigmaaldrich.com. This precedent suggests a strong potential for this compound to act as a building block for even more advanced and specialized fluoropolymers.

Table 1: Anticipated Properties of Fluoropolymers Derived from this compound

| Property | Expected Impact of Trifluorophenyl Moiety | Rationale |

|---|---|---|

| Thermal Resistance | High | Strong C-F bonds increase the energy required for thermal degradation azom.com. |

| Chemical Resistance | Excellent | Fluorine atoms provide a protective shield against chemical attack, acids, and bases wikipedia.org. |

| Electrical Insulation | Excellent | Fluorination generally lowers the dielectric constant, improving insulating capabilities sci-hub.se. |

| Coefficient of Friction | Low | Fluorinated surfaces are known for their non-stick, low-friction characteristics adtech.co.uk. |

| Weather/UV Resistance | High | Fluoropolymers are highly resistant to degradation from environmental exposure adtech.co.uk. |

Development of Liquid Crystalline Materials Incorporating Trifluoroacetophenone Moieties

Fluorine substitution is a cornerstone of modern liquid crystal (LC) design, offering a powerful method to tune the material's physical properties for display and photonic applications rsc.orgresearchgate.net. The incorporation of fluorine can significantly modify dielectric anisotropy (Δε), optical anisotropy (Δn), viscosity, and mesophase behavior rsc.orgbiointerfaceresearch.com. The this compound moiety can be integrated as a core structural element in thermotropic liquid crystals, which change phase with temperature utexas.edu.

In a typical calamitic (rod-shaped) liquid crystal molecule, the rigid core is responsible for the formation of ordered mesophases (e.g., nematic, smectic) titech.ac.jp. The 2',4',5'-trifluorophenyl group from the acetophenone (B1666503) is an ideal candidate for inclusion in this rigid core. The specific effects would be:

Dielectric Anisotropy: The three C-F bonds create a strong dipole moment. The orientation of this dipole relative to the molecule's long axis determines the sign and magnitude of the dielectric anisotropy, a critical parameter for driving the switching of LCs in display devices beilstein-journals.org. The 2,4,5-substitution pattern provides a significant lateral dipole moment.

Mesophase Stability: Lateral fluorine substitution can disrupt molecular packing, often reducing melting points and suppressing the formation of highly ordered smectic phases in favor of the nematic phase researchgate.netbiointerfaceresearch.com. This can be advantageous for creating LCs with broad nematic temperature ranges.

Molecular Interactions: The electron-withdrawing nature of fluorine can alter intermolecular interactions, influencing the stability and type of liquid crystal phase that forms nih.gov.

The strategic design of molecules incorporating the trifluoroacetophenone scaffold could lead to new LC materials with tailored properties for advanced applications like high-frequency electronics and next-generation displays.

Table 2: Influence of Fluorine Substitution on Key Liquid Crystal Properties

| Property | General Effect of Fluorine | Relevance of this compound Moiety |

|---|---|---|

| Dielectric Anisotropy (Δε) | Increases magnitude (positive or negative) | The strong dipole moment from C-F bonds would significantly enhance Δε beilstein-journals.org. |

| Mesophase Morphology | Can suppress smectic phases, favor nematic phases | Lateral fluorine atoms can disrupt layered packing, potentially widening the nematic range researchgate.net. |

| Clearing Point (Tc) | Can increase or decrease | Dependent on the overall molecular structure and how the moiety affects packing efficiency. |

| Viscosity | Often increases | Can be a trade-off for improved dielectric properties. |

Role in Medicinal Chemistry and Drug Discovery (Excluding Direct Pharmacological Activity and Dosage)

In drug discovery, the incorporation of fluorine is a well-established strategy to enhance a molecule's pharmacological profile. This compound serves as a valuable scaffold or intermediate, leveraging the unique properties of its trifluorinated ring and ketone handle for advanced medicinal chemistry applications.

Bioisosteric Replacements in Lead Optimization Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental tactic in lead optimization to improve potency, selectivity, and pharmacokinetic properties ctppc.orgpatsnap.com. The trifluorinated phenyl ring of this compound can serve as a non-classical bioisostere for a simple phenyl ring or other substituted aromatic systems cambridgemedchemconsulting.com.

The substitution of hydrogen with fluorine offers several advantages:

Modulation of Electronics: Fluorine is highly electronegative and can alter the pKa of nearby functional groups or change the electronic nature of the aromatic ring, influencing binding interactions with a biological target psychoactif.org.

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can block metabolism at that site, prolonging the drug's half-life patsnap.compsychoactif.org.

Conformational Control: The replacement of hydrogen with the slightly larger fluorine atom can induce a preferred conformation that may be more favorable for binding to a target protein u-tokyo.ac.jp.

Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic or dipole-dipole interactions with protein residues, potentially increasing binding affinity.

For instance, the trifluoromethyl (CF₃) group has been successfully used as a bioisostere for the aliphatic nitro (NO₂) group in cannabinoid CB1 receptor modulators, resulting in compounds with greater potency and improved metabolic stability nih.govelsevierpure.comnih.gov. Similarly, the trifluorophenyl group can be used to strategically enhance the properties of a lead compound.

Table 3: Physicochemical Property Comparison for Bioisosteric Replacement

| Group | van der Waals Radius (Å) | Electronegativity (Pauling) | Lipophilicity (π value) | Key Characteristics |

|---|---|---|---|---|

| -H | 1.20 | 2.20 | 0.00 | Baseline reference. |

| -F | 1.47 | 3.98 | +0.14 | Highly electronegative, weak H-bond acceptor, metabolically stable u-tokyo.ac.jp. |

| -OH | 1.52 | 3.44 | -0.67 | H-bond donor and acceptor, polar. |

| -CH₃ | 2.00 | 2.55 | +0.56 | Lipophilic, adds bulk. |

Prodrug Design and Metabolism Studies for this compound-derived Compounds

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body nih.gov. This approach is often used to overcome issues like poor solubility, instability, or poor absorption cambridgemedchemconsulting.comewadirect.com. The ketone functionality of this compound provides a chemical handle for creating various types of prodrugs.

One common strategy involves converting the ketone into an oxime or ketoxime derivative. These intermediates can be further modified, for example, by adding a phosphate group to create a highly water-soluble ketoxime phosphate prodrug thieme-connect.comresearchgate.net. Upon administration, endogenous enzymes like phosphatases can cleave the phosphate group, followed by hydrolysis of the oxime to release the active parent ketone researchgate.net. This approach allows for improved formulation of poorly soluble ketone-containing drugs.

The metabolism of compounds derived from this compound is significantly influenced by the fluorine substituents. Fluorination can block sites of oxidative metabolism, redirecting metabolic processes to other parts of the molecule nih.gov. The ketone group itself is susceptible to metabolic reduction by carbonyl reductases to form the corresponding secondary alcohol. The rate and stereoselectivity of this reduction can be influenced by the electronic effects of the fluorine atoms on the adjacent phenyl ring. Understanding these metabolic pathways is crucial for designing drug candidates with predictable and favorable pharmacokinetic profiles.

Table 4: Potential Prodrug Strategies for Ketone-Containing Compounds

| Prodrug Linkage | Moiety Added | Release Mechanism | Potential Advantage |

|---|---|---|---|

| Ketoxime Phosphate | -O-P(O)(OH)₂ (via oxime) | Enzymatic (phosphatase) & chemical hydrolysis | Increased aqueous solubility thieme-connect.comresearchgate.net. |

| Acetal/Ketal | Two -OR groups | pH-dependent hydrolysis (acidic) | Protection of the ketone group until it reaches a specific environment. |

| Hydrazone | =N-NR₂ | Enzymatic or pH-dependent hydrolysis | Tunable release rates based on substituent choice. |

Enzyme Inhibition Studies of Compounds Incorporating Trifluoroacetophenone Scaffolds

The this compound core is a valuable scaffold for the rational design of enzyme inhibitors nih.gov. The trifluorinated phenyl ring can fit into hydrophobic pockets of an enzyme's active site, while the ketone group can act as a hydrogen bond acceptor or be used as a point for further chemical elaboration to interact with other regions of the active site.

Derivatives of trifluoroacetophenone have been explored as inhibitors for various enzymes. For example, novel trifluoroacetophenone derivatives have been identified as inhibitors of malonyl-CoA decarboxylase, an enzyme involved in fatty acid metabolism . Furthermore, the trifluorophenyl moiety is a key feature in some potent kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer nih.gov. Compounds containing trifluoromethoxy)phenyl and chlorophenyl groups have shown potent inhibitory activity against the EGFR and HER2 kinases mdpi.com.

The this compound structure can be used as a starting point to synthesize more complex molecules targeting specific enzymes. Its utility as a reagent in the preparation of indazolylpyrazolopyrimidines, which act as B-Raf kinase inhibitors, highlights its importance in accessing complex and potent therapeutic agents.

Table 5: Examples of Enzyme Inhibition by Related Scaffolds

| Target Enzyme | Inhibitor Scaffold/Moiety | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| EGFR Kinase | 4-(trifluoromethoxy)phenyl | 0.61 µM | mdpi.com |

| HER2 Kinase | 4-(trifluoromethoxy)phenyl | 0.28 µM | mdpi.com |

| Matrix Metalloproteinases (MMPs) | Diketopiperazine | < 100 nM | nih.gov |

| Malonyl-CoA Decarboxylase | Trifluoroacetophenone derivatives | Activity reported |

Advanced Catalysis and Sustainable Chemical Processes

The functional versatility of this compound and its derivatives has positioned them as valuable scaffolds in the development of advanced and sustainable chemical processes. The electron-withdrawing nature of the trifluoro-substituted phenyl ring significantly influences the reactivity of the adjacent carbonyl group, a property that is being increasingly exploited in modern catalysis. Researchers are leveraging these unique electronic characteristics to drive challenging chemical transformations under milder and more efficient conditions, aligning with the principles of green chemistry.

Photoredox Catalysis and Electrocatalysis with this compound Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules. In this context, trifluoroacetophenones have been identified as competent substrates for radical transformations. Studies have demonstrated the reaction of trifluoromethyl ketones with various radical precursors using visible-light photoredox catalysis to synthesize trifluoromethyl alcohols. For instance, the photocatalytic radical addition of quinoxalin-2-ones to a parent trifluoroacetophenone has been successfully achieved using catalysts like Ru(bpy)₃Cl₂·6H₂O under blue LED irradiation. nih.gov Although the parent 2,2,2-trifluoroacetophenone has a reduction potential of -1.40 V vs SCE, the specific substitution pattern on this compound can modulate this potential, influencing the thermodynamics and kinetics of single electron transfer (SET) events in a catalytic cycle. nih.gov

The utility of these reactions is significant, allowing for the synthesis of complex molecules bearing a trifluoromethyl alcohol moiety, which is a common structural motif in pharmaceuticals. nih.gov The development of catalytic systems that can accommodate derivatives of this compound is an active area of research, aiming to expand the scope of accessible fluorinated building blocks for medicinal chemistry and materials science.

Table 1: Representative Photoredox Reaction with a Trifluoroacetophenone Substrate

| Parameter | Condition | Reference |

|---|---|---|

| Substrates | Dihydroquinoxalin-2-one, Trifluoroacetophenone | nih.gov |

| Catalyst | Ru(bpy)₃Cl₂·6H₂O (1 mol %) | nih.gov |

| Light Source | High-Power Blue LED (455 nm) | nih.gov |

| Solvent | Anhydrous and degassed CH₃CN | nih.gov |

| Temperature | 20 °C | nih.gov |

| Product Type | Trifluoromethyl alcohol derivative | nih.gov |

Flow Chemistry Applications for Efficient Synthesis of Trifluoroacetophenone-based Compounds

Flow chemistry, or continuous-flow synthesis, offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. mit.edu These benefits are particularly relevant for the synthesis of fluorinated compounds, which can involve highly exothermic reactions or unstable intermediates. hes-so.ch

The synthesis of trifluoromethylated N-fused heterocycles, for example, has been successfully adapted to continuous-flow systems. hes-so.ch Such processes can involve the direct alkylation-cyclization of amines with building blocks like trifluoroacetic acid or anhydride. Compared to batch methods, which may require intermediate purification steps, continuous-flow reactions can be performed more rapidly and at milder conditions, leading to high yields and broad functional-group tolerance. hes-so.ch The modular nature of flow chemistry systems allows for the sequential addition of reagents and in-line purification, making it a versatile and efficient platform for synthesizing complex molecules derived from precursors like this compound. This technology is crucial for producing key intermediates for agrochemicals and pharmaceuticals in a more sustainable and cost-effective manner. researchgate.netnih.gov

Advanced Analytical Methodologies for Purity Assessment and Impurity Profiling in Complex Reaction Mixtures

The rigorous assessment of purity and the comprehensive profiling of impurities are mandatory steps in the development and manufacturing of chemical compounds, particularly for pharmaceutical applications. thermofisher.comajrconline.org Regulatory bodies require the identification and quantification of impurities to ensure the safety and efficacy of the final product. thermofisher.com For a compound like this compound, which serves as a key starting material, advanced analytical methodologies are essential for quality control.

Chromatographic Techniques (HPLC, GC-MS) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for purity assessment and impurity profiling. scirp.org

High-Performance Liquid Chromatography (HPLC): HPLC is ideal for analyzing compounds that are non-volatile, thermally unstable, or have a high molecular weight. actascientific.com For this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of acetonitrile and water). A UV detector is commonly used for quantification, as the aromatic ring of the compound is chromophoric. This method can effectively separate the main compound from starting materials, non-volatile byproducts, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile impurities. thermofisher.comajrconline.org A sample of this compound is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter the mass spectrometer, which provides mass information that aids in the structural elucidation of unknown impurities. researchgate.net This technique is highly sensitive and can detect trace-level impurities such as residual solvents, isomeric byproducts, or related volatile compounds.

Table 2: Comparison of Chromatographic Techniques for Analysis of this compound

| Technique | Principle | Typical Analytes | Advantages |

|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile impurities, starting materials, degradation products. | Suitable for thermolabile and high molecular weight compounds; robust quantification. actascientific.com |

| GC-MS | Separation based on volatility in a gaseous mobile phase, followed by mass-based detection. | Volatile and semi-volatile impurities, residual solvents, isomeric byproducts. | High resolution and sensitivity; provides structural information for impurity identification. thermofisher.comajrconline.org |

Advanced Hyphenated Techniques for Trace Analysis and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an enhanced level of analytical power. slideshare.netresearchgate.netspringernature.com These techniques are invaluable for trace analysis and for real-time monitoring of complex chemical reactions.

For the analysis of this compound and its reaction mixtures, several advanced hyphenated techniques are particularly useful:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. researchgate.net It is especially useful for identifying and quantifying unknown impurities in complex matrices without the need for derivatization. actascientific.com

Gas Chromatography with High-Resolution Mass Spectrometry (GC-HRMS): The use of high-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown impurity, significantly improving the confidence in its identification. thermofisher.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique provides detailed structural information about the separated components directly. While less common due to sensitivity and technical challenges, LC-NMR can be decisive in unambiguously identifying complex or unexpected impurities formed during synthesis. researchgate.net

These advanced methods are critical for a comprehensive understanding of the impurity profile of this compound, ensuring its quality as a starting material and enabling the optimization of synthetic processes by monitoring reaction pathways and byproduct formation. researchgate.net

Challenges and Future Perspectives in 2 ,4 ,5 Trifluoroacetophenone Research

Overcoming Synthetic Hurdles and Improving Chemo/Regio/Stereoselectivity

The synthesis of 2',4',5'-Trifluoroacetophenone and its derivatives is not without challenges. A primary hurdle lies in achieving high selectivity, which is crucial for producing pure, effective final products. The stereoelectronic properties of trifluoromethyl ketones can make them difficult substrates for certain transformations, such as asymmetric hydrogenation. researchgate.net

Regioselectivity: Introducing substituents onto the trifluorinated aromatic ring requires precise control to ensure addition at the desired position. The electron-withdrawing nature of the fluorine atoms and the acetyl group directs incoming electrophiles or nucleophiles, but achieving exclusive regioselectivity can be complex, often resulting in isomeric mixtures that are difficult to separate.

Chemo- and Stereoselectivity: In reactions involving the ketone moiety, achieving high chemo- and stereoselectivity is a significant challenge. For instance, the asymmetric reduction of the ketone to a chiral alcohol requires sophisticated catalysts. While catalyst systems have been developed for similar fluorinated ketones, optimizing these for the specific electronic environment of this compound is an ongoing area of research. researchgate.net Future work will likely focus on designing novel catalysts, including transition metal complexes and organocatalysts, that can provide high yields and excellent enantioselectivity for reactions at the ketone group. researchgate.netmdpi.comrsc.orgnih.govresearchgate.net

| Synthetic Challenge | Description | Potential Future Direction |

| Regiocontrol | Difficulty in selectively functionalizing the aromatic ring, leading to isomeric byproducts. | Development of novel directing groups and regio-divergent synthetic strategies. |

| Stereocontrol | Achieving high enantioselectivity in reactions of the acetyl group (e.g., reduction). researchgate.net | Design of substrate-specific chiral catalysts (e.g., rhodium or iridium complexes). researchgate.net |

| Reaction Conditions | Harsh conditions often required for fluorination or subsequent transformations. | Exploration of milder, metal-free reaction pathways and photoredox catalysis. |

Development of Greener and More Economical Production Methods

Traditional organic synthesis often relies on hazardous reagents and large volumes of toxic solvents. researchgate.net A key future objective is the development of green and economically viable methods for producing this compound.

Research is shifting towards protocols that reduce waste and energy consumption. This includes:

Continuous Flow Synthesis: Microreactor technology offers a promising alternative to batch processing. It allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, leading to higher yields and purity. A continuous microflow process has been successfully used to synthesize the related precursor 2,4,5-trifluorobenzoic acid, demonstrating the potential of this technology. researchgate.net

Green Oxidants: Replacing traditional heavy-metal oxidants with environmentally benign alternatives like hydrogen peroxide (H₂O₂) is a major goal. Research on related fluorinated ketones has shown that they can act as efficient organocatalysts for epoxidation reactions using H₂O₂, a protocol that reduces catalyst loading and reaction time. acs.org

Alternative Solvents: The use of safer, renewable, or recyclable solvents, such as ionic liquids or supercritical fluids, is being explored to minimize the environmental impact of the synthesis process.

Exploration of Novel Reactivity and Uncharted Reaction Pathways

The unique electronic properties conferred by the three fluorine atoms and the ketone group suggest that this compound may exhibit novel reactivity. The strong electron-withdrawing nature of the trifluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Future research will likely investigate:

Novel Condensation Reactions: Exploring unexpected condensation pathways, such as the acid-mediated oxidative self-condensation observed in other acetophenones, could lead to the synthesis of complex, oxygen-rich heterocyclic structures. nih.gov

Catalytic Activation: Using this compound itself as an organocatalyst is a compelling avenue. Inspired by the catalytic activity of 2,2,2-trifluoroacetophenone (B138007) in activating hydrogen peroxide for oxidation reactions, researchers may explore similar capabilities for this compound. acs.orgresearchgate.net

C-F Bond Activation: While generally stable, the C-F bonds on the aromatic ring could potentially be activated under specific catalytic conditions, opening up pathways for late-stage functionalization and the creation of new derivatives that are otherwise difficult to access.

Integration into Advanced Functional Materials and Next-Generation Therapeutic Agents

This compound is already recognized as a valuable intermediate in pharmaceuticals and materials science. chemimpex.comatomfair.com Future work will focus on leveraging its unique properties to design more sophisticated applications.

Therapeutic Agents: The trifluorophenyl motif is a key component in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and bioavailability. atomfair.com This compound serves as a precursor for synthesizing fluorinated drug candidates, including potential anti-inflammatory drugs and B-Raf inhibitors with antitumor activity. chemimpex.comchemicalbook.com Future research will involve its use as a core scaffold to develop new agents for a wider range of diseases. The next generation of fluorine-containing pharmaceuticals continues to be an active area of clinical research. nih.gov

Advanced Materials: In material science, the compound is used to create specialty polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.comatomfair.comchemimpex.com There is growing interest in its application in organic electronics, where the fluorinated structure can influence properties like electron transport and energy levels, making it a candidate for developing new organic light-emitting diodes (OLEDs) and photovoltaic devices. chemimpex.com

| Application Area | Current Role of this compound | Future Potential |

| Pharmaceuticals | Intermediate for anti-inflammatory drugs and B-Raf inhibitors. chemimpex.comchemicalbook.com | Scaffold for novel therapeutics with enhanced bioavailability and potency. atomfair.com |

| Agrochemicals | Building block for new pesticides and herbicides. atomfair.com | Design of more effective and environmentally safer agrochemicals. |

| Material Science | Precursor for specialty polymers and coatings. chemimpex.comatomfair.com | Development of advanced functional materials for organic electronics (e.g., OLEDs). chemimpex.com |

Computational Design and Prediction of New Applications for this compound

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. For this compound, these methods offer a pathway to accelerate discovery and innovation.

Predicting Reactivity: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. These calculations can help predict its reactivity in uncharted reaction pathways and rationalize experimental outcomes, such as selectivity in catalytic reactions. researchgate.net

Designing Novel Derivatives: Computational screening can be used to design new derivatives of this compound with optimized properties for specific applications. For example, virtual libraries of potential drug candidates can be created and docked into the active sites of biological targets to predict their therapeutic potential before committing to their synthesis.

Materials Simulation: Molecular modeling can predict the bulk properties of polymers and other materials derived from this compound. This allows for the in silico design of materials with desired characteristics, such as thermal stability, conductivity, or optical properties, guiding experimental efforts toward the most promising candidates.

By combining computational predictions with targeted experimental validation, researchers can unlock new applications for this compound more efficiently, paving the way for its use in solving complex challenges in medicine and technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2',4',5'-Trifluoroacetophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting fluorinated anilines with acetaldoxime under acidic conditions (pH 3–6, optimal at pH 4) yields intermediates that are distilled and purified via reduced-pressure rectification . Alternative methods involve trifluoroacetylation of fluorobenzene derivatives using catalysts like CuSO₄ or Hf(OTf)₄, where temperature control (60–120°C) and solvent choice (DMF, diglyme) critically affect yield and purity .

Q. What spectroscopic and analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- NMR : ¹⁹F NMR resolves trifluoromethyl (-CF₃) and aryl-F environments, while ¹H NMR confirms acetophenone backbone .

- X-ray Diffraction : Validates bond lengths and angles, particularly C-F and C=O distances, against DFT-optimized structures .

- Mass Spectrometry : Confirms molecular weight (174.12 g/mol) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to flammability (Risk Code F) and irritancy (Xi), use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources. Store at 2–8°C in sealed containers. Follow UN2920 packing guidelines (Class 8/3, PG II) for transport. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound, and what insights do they provide compared to experimental data?

- Methodological Answer : B3LYP/6-311++G(d,p) calculations reveal frontier molecular orbitals (HOMO-LUMO gaps ~5–6 eV), indicating reactivity toward electrophiles. Molecular electrostatic potential (MEP) maps show electron-deficient regions at the trifluoromethyl group, aligning with X-ray data. Discrepancies in bond lengths (e.g., C=O) between theory and experiment (<0.02 Å) suggest solvent effects or basis set limitations .

Q. What strategies resolve contradictions between computational predictions and experimental observations for trifluoromethylated acetophenones?

- Methodological Answer : Calibrate DFT methods using hybrid functionals (e.g., ωB97X-D) to account for dispersion forces. Validate vibrational frequencies (IR) against experimental spectra to adjust scaling factors. For discrepancies in dipole moments, incorporate solvent models (e.g., PCM) or refine crystal packing effects in X-ray comparisons .

Q. How does the electronic nature of the trifluoromethyl group influence reactivity in organocatalytic applications?

- Methodological Answer : The -CF₃ group’s strong electron-withdrawing effect polarizes the carbonyl, enhancing electrophilicity. In Hf(OTf)₄-catalyzed cyclizations (e.g., benzimidazoline synthesis), this stabilizes transition states, improving reaction rates and yields. Kinetic studies show a 3× rate increase compared to non-fluorinated analogs .

Q. In synthesizing fluorinated heterocycles, how can reaction parameters be optimized for regioselectivity?

- Methodological Answer : For condensation-cyclization with o-phenylenediamine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.